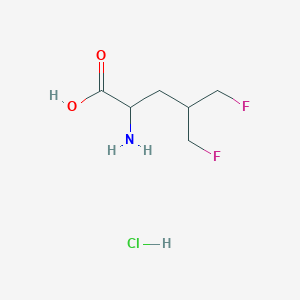![molecular formula C8H13BrO B13471761 2-(Bromomethyl)-5-oxaspiro[3.4]octane](/img/structure/B13471761.png)
2-(Bromomethyl)-5-oxaspiro[3.4]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-5-oxaspiro[34]octane is a spirocyclic compound that features a unique structure with a bromomethyl group attached to a spiro[34]octane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-oxaspiro[3.4]octane typically involves the formation of the spirocyclic ring system followed by the introduction of the bromomethyl group. One common method involves the reaction of a suitable precursor with a brominating agent under controlled conditions. For example, the reaction of a spirocyclic alcohol with phosphorus tribromide (PBr3) can yield the desired bromomethyl derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(Bromomethyl)-5-oxaspiro[3.4]octane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.
科学研究应用
2-(Bromomethyl)-5-oxaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex spirocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used to study the effects of spirocyclic structures on biological systems and to develop new bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(Bromomethyl)-5-oxaspiro[3.4]octane depends on its specific application and the molecular targets involved. In general, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds and the modification of the target’s structure and function. The spirocyclic ring system can also influence the compound’s binding affinity and selectivity for specific molecular targets.
相似化合物的比较
2-(Bromomethyl)-5-oxaspiro[3.4]octane can be compared with other spirocyclic compounds, such as:
2-(Chloromethyl)-5-oxaspiro[3.4]octane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-5-thiaspiro[3.4]octane: Contains a sulfur atom in the spirocyclic ring instead of an oxygen atom.
2-(Bromomethyl)-5-azaspiro[3.4]octane: Contains a nitrogen atom in the spirocyclic ring instead of an oxygen atom.
The uniqueness of this compound lies in its specific combination of a bromomethyl group and an oxaspirocyclic ring, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C8H13BrO |
|---|---|
分子量 |
205.09 g/mol |
IUPAC 名称 |
2-(bromomethyl)-5-oxaspiro[3.4]octane |
InChI |
InChI=1S/C8H13BrO/c9-6-7-4-8(5-7)2-1-3-10-8/h7H,1-6H2 |
InChI 键 |
HPUYRYRLVXZEIJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CC(C2)CBr)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride](/img/structure/B13471705.png)
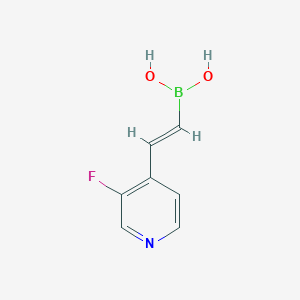
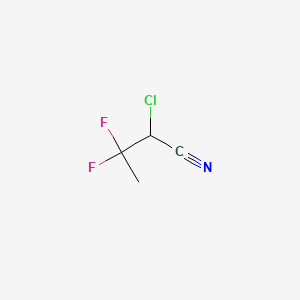

![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13471721.png)
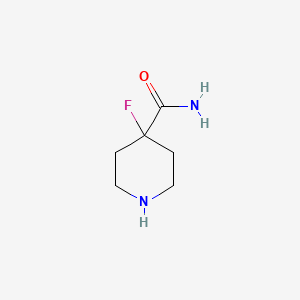
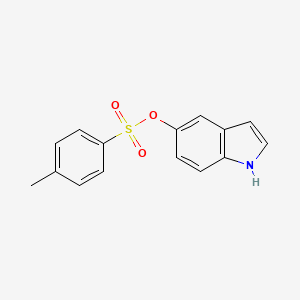

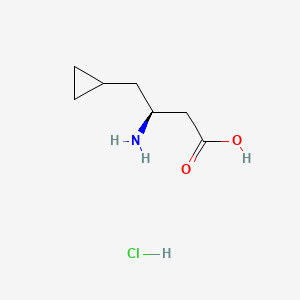
![Methyl 1-({[(benzyloxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13471758.png)
![1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13471763.png)
